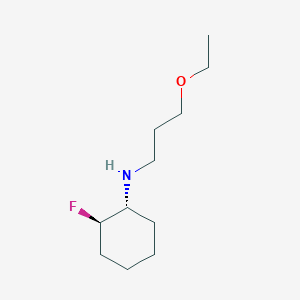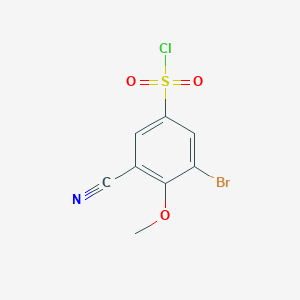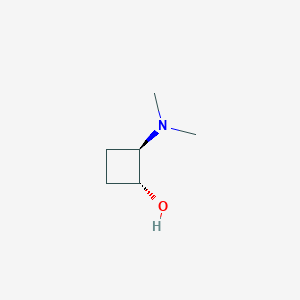
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine
Overview
Description
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine is a useful research compound. Its molecular formula is C11H22FNO and its molecular weight is 203.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
A study involving the synthesis of novel 3,7-diazabicyclo[3.3.1]nonane derivatives utilized a compound structurally related to (1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine. The synthesis was performed by Mannich cyclocondensation, followed by Wolff-Kischner reduction, indicating the compound's utility in the preparation of bicyclic ketones and nonanes, showcasing its potential in synthesizing complex molecular structures (Malmakova et al., 2013).
Optical and Thermal Properties
The study on chiral C2-symmetric bis(amide) molecules, including derivatives of diaminocyclohexane similar to this compound, explored their solid-state assembly, thermal stability, and second harmonic generation (SHG) capabilities. These molecules exhibited high thermal stability and optical transparency, highlighting their potential in quadratic nonlinear optical applications (Anthony et al., 2007).
Stereochemistry and Reactivity
The influence of steric hindrance on the lithiation of ferrocenylalkylamines was examined in compounds related to this compound. This research provides insights into the stereochemical aspects that affect the reactivity of such compounds, offering valuable information for the synthesis of chiral molecules and their application in asymmetric synthesis (Deus et al., 1990).
Chiral Derivatizing Agent for Amino Acids
The development of new fluorescence tagging chiral derivatizing agents (CDA) based on trans-1,2-diaminocyclohexane, related to this compound, for the separation of amino acids demonstrates the compound's role in enhancing analytical techniques. This application is crucial for the indirect separation of chiral proteinogenic α-amino acids, improving the accuracy and efficiency of chiral analyses (Kleidernigg & Lindner, 1998).
Neurokinin-1 Receptor Antagonists
Research into neurokinin-1 (NK(1)) receptor antagonists has led to the development of compounds with structural similarities to this compound. These studies are pivotal for understanding the compound's potential in creating therapies for conditions such as chemotherapy-induced and postoperative nausea and vomiting, showcasing its medicinal chemistry applications (Jiang et al., 2009).
Properties
IUPAC Name |
(1R,2R)-N-(3-ethoxypropyl)-2-fluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22FNO/c1-2-14-9-5-8-13-11-7-4-3-6-10(11)12/h10-11,13H,2-9H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGYWPFJJCBYMB-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,4R)-4-[(4-hydroxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485729.png)
![trans-2-[Butyl(ethyl)amino]cyclobutan-1-ol](/img/structure/B1485732.png)

![trans-2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485734.png)
![trans-2-[(3-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485735.png)
![trans-2-[(3-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485736.png)
![trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol](/img/structure/B1485737.png)
![1-{[4-(2-Hydroxypropyl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485738.png)
![1-{[(3-Fluoro-4-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485743.png)
![trans-2-[(3-Methylbutyl)amino]cyclobutan-1-ol](/img/structure/B1485745.png)
![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
